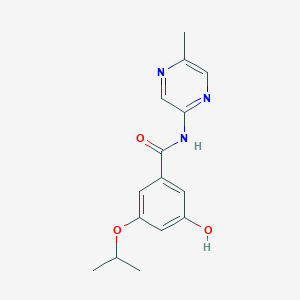
3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine derivative under dehydrating conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using appropriate oxidizing agents.
Attachment of the Pyrazinyl Group: This step might involve coupling reactions such as Suzuki or Stille coupling.
Ether Formation: The propan-2-yl group can be introduced through etherification reactions using alkyl halides and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
相似化合物的比较
Similar Compounds
3-Hydroxy-N-(5-methylpyrazin-2-yl)benzamide: Lacks the propan-2-yl group.
N-(5-methylpyrazin-2-yl)-5-[(propan-2-yl)oxy]benzamide: Lacks the hydroxy group.
3-Hydroxy-N-(pyrazin-2-yl)-5-[(propan-2-yl)oxy]benzamide: Lacks the methyl group on the pyrazine ring.
Uniqueness
The presence of the hydroxy group, the methyl group on the pyrazine ring, and the propan-2-yl ether group makes 3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE unique. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
属性
CAS 编号 |
919784-60-4 |
|---|---|
分子式 |
C15H17N3O3 |
分子量 |
287.31 g/mol |
IUPAC 名称 |
3-hydroxy-N-(5-methylpyrazin-2-yl)-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H17N3O3/c1-9(2)21-13-5-11(4-12(19)6-13)15(20)18-14-8-16-10(3)7-17-14/h4-9,19H,1-3H3,(H,17,18,20) |
InChI 键 |
ARMCSHTVXIQINV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)C)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















